molecular formula C21H13D3ClF3N4O3 B1684356 Donafenib CAS No. 1130115-44-4

Donafenib

Cat. No. B1684356
M. Wt: 467.8 g/mol
InChI Key: MLDQJTXFUGDVEO-FIBGUPNXSA-N
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Description

Donafenib, also known as CM-4307, is an oral small molecule multikinase inhibitor . It is a deuterium derivative of sorafenib and targets multiple receptor kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Raf kinases . It is being developed by Suzhou Zelgen Biopharmaceuticals Co., Ltd. for the treatment of various cancers, including hepatocellular carcinoma, colorectal cancer, and thyroid cancer .


Synthesis Analysis

Donafenib is a deuterium derivative of sorafenib . Deuteration is thought to improve the stability of a drug molecule, leading to a prolonged half-life, reduced systemic clearance, and increased systemic exposure . This could potentially reduce the drug dosage required for efficacy and improve the tolerability profile .


Molecular Structure Analysis

The chemical formula of Donafenib is C21H13D3ClF3N4O3 . It has an exact mass of 467.11 and a molecular weight of 467.848 .

Scientific Research Applications

Efficacy in Treating Hepatocellular Carcinoma

Donafenib has been primarily studied for its effectiveness in treating unresectable or metastatic Hepatocellular Carcinoma (HCC). A randomized, open-label, parallel-controlled Phase II-III trial compared the efficacy of donafenib against sorafenib, a previously established treatment. The trial found that donafenib offered superior overall survival outcomes and was generally better tolerated by patients compared to sorafenib (Qin et al., 2021). Another study echoed these findings, highlighting donafenib's favorable safety profile and notable anticancer efficacy in treating advanced HCC, making it a promising candidate for this indication (Jingrui Liu et al., 2019).

First Approval and Mechanism of Action

Donafenib received its first approval in China for the treatment of patients with unresectable hepatocellular carcinoma. As a multikinase inhibitor, it targets multiple receptor kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Raf kinases (Keam & Duggan, 2021). A Phase I study evaluated its safety, pharmacodynamics, and pharmacokinetics in patients with advanced solid tumours, recommending a dose range of 200 mg ~ 300 mg twice daily for further studies (Xiaoyu Li et al., 2020).

Pharmacokinetics and Metabolism

A liquid chromatography-tandem mass spectrometry method was developed for the simultaneous determination of donafenib and its N-oxide metabolite in human plasma, facilitating the study of its pharmacokinetics (Jing Wang et al., 2017).

Combination Therapies

Donafenib has also been studied in combination therapies. For example, a Phase 1 study assessed the combination of donafenib, anti-PD-1 antibody, and trans-arterial chemoembolization in unresectable hepatocellular carcinoma, showing a high rate of tumor response and a good safety profile (Gu et al., 2022).

Application in Differentiated Thyroid Cancer

A randomized, multicenter, phase II trial evaluated donafenib in the treatment of locally advanced or metastatic radioactive iodine-refractory differentiated thyroid cancer (RAIR-DTC), suggesting its potential as a new feasible treatment option for RAIR-DTC patients (Yansong et al., 2020).

Cost-Effectiveness Analysis

There have been studies focusing on the cost-effectiveness of donafenib in comparison to other treatments. For instance, a study assessing donafenib versus lenvatinib for advanced HCC in China found that donafenib appears to be a cost-effective strategy (Meng et al., 2022).

Safety And Hazards

Donafenib is contraindicated in patients with active bleeding, active peptic ulcers, uncontrolled hypertension (despite pharmacological treatment), or severe hepatic impairment . In a phase 2/3 open-label trial, most patients reported a drug-related adverse event . The most common adverse events were hand-foot skin reaction, rash, and gingival bleeding .

properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDQJTXFUGDVEO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648995
Record name 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Donafenib

CAS RN

1130115-44-4
Record name CM-4307
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1130115444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CM-4307
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15414
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DONAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41XGO0VS1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
739
Citations
SJ Keam, S Duggan - Drugs, 2021 - Springer
… In June 2021, donafenib received its first approval in China … in the development of donafenib leading to this first approval … in the donafenib 200 mg group and 110 days in the donafenib …
Number of citations: 21 link.springer.com
S Qin, F Bi, S Gu, Y Bai, Z Chen, Z Wang… - Journal of Clinical …, 2021 - ingentaconnect.com
… efficacy and safety of donafenib versus sorafenib as first-… donafenib than sorafenib treatment (FAS; 12.1 v 10.3 months; hazard ratio, 0.831; 95% CI, 0.699 to 0.988; P 5 .0245); donafenib …
Number of citations: 170 www.ingentaconnect.com
R Meng, X Zhang, T Zhou, M Luo… - Expert Review of …, 2022 - Taylor & Francis
… may decrease sharply in the future, and the minimum cost of donafenib in DSA … donafenib based on the HR of lenvatinib versus donafenib. The HR for OS of lenvatinib versus donafenib …
Number of citations: 7 www.tandfonline.com
F Bi, S Qin, S Gu, Y Bai, Z Chen, Z Wang, J Ying, Y Lu… - 2020 - ascopubs.org
… Common AEs with donafenib included hand-foot skin reaction (50.5%), aspartate … : Donafenib significantly improves OS over sorafenib with favourable safety and tolerability. Donafenib …
Number of citations: 52 ascopubs.org
X Li, M Qiu, SJ Wang, H Zhu, B Feng… - Cancer chemotherapy and …, 2020 - Springer
… donafenib (50 mg, 100 mg, 200 mg, 300 mg, or 400 mg) and were then observed over a 7-day period; thereafter, each patient received the corresponding dose of donafenib … donafenib …
Number of citations: 32 link.springer.com
YS Lin, H Yang, Y Ding, YZ Cheng, F Shi, J Tan… - Thyroid, 2021 - liebertpub.com
… Herein, we present the results on the efficacy and safety of donafenib. … initial dose of donafenib in its phase III study, and (iv) the overall good tolerance of donafenib among the enrolled …
Number of citations: 29 www.liebertpub.com
H Guan, C Wang, Z Zhao, S Han - Advances in Therapy, 2022 - Springer
… On the basis of these results, donafenib is … of donafenib versus sorafenib and lenvatinib is unknown. The objective of this study is to evaluate the cost-effectiveness of donafenib …
Number of citations: 10 link.springer.com
J Liu, X Li, H Zhang, G Chen, H Chen… - Die Pharmazie-An …, 2019 - ingentaconnect.com
… donafenib until the appearance of intolerance or disease progression. Results: Overall, donafenib … Donafenib exhibited high variability in pharmacokinetic parameters. Areas under the …
Number of citations: 23 www.ingentaconnect.com
R Meng, Y Cao, T Zhou, H Hu, Y Qiu - Frontiers in Public Health, 2022 - frontiersin.org
… trials have demonstrated that donafenib has superior efficacy … the cost effectiveness of donafenib compared with sorafenib … -effectiveness analysis comparing donafenib and sorafenib …
Number of citations: 6 www.frontiersin.org
BH Zhang, YS Cai, L Jiang, JY Yang - Hepatobiliary Surgery and …, 2021 - ncbi.nlm.nih.gov
… Furthermore, to optimize donafenib’s therapeutic efficacy, we have to hunt for and … donafenib since a long-term follow-up may be a leading contributor to the OS improvement donafenib …
Number of citations: 7 www.ncbi.nlm.nih.gov

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